N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine
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Overview
Description
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of both hydroxyethyl and hydroxyoctyl groups attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine typically involves the reaction of glycine with 2-chloroethanol and 2-chlorooctanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the chloro compounds, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Glycine, 2-chloroethanol, 2-chlorooctanol
Solvent: Aqueous or organic solvent (e.g., ethanol)
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)glycine
- N-(2-Hydroxyoctyl)glycine
- N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)glycine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is unique due to the presence of both hydroxyethyl and hydroxyoctyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in similar compounds with only one type of hydroxy group.
Properties
CAS No. |
188776-49-0 |
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Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(2-hydroxyoctyl)amino]acetic acid |
InChI |
InChI=1S/C12H25NO4/c1-2-3-4-5-6-11(15)9-13(7-8-14)10-12(16)17/h11,14-15H,2-10H2,1H3,(H,16,17) |
InChI Key |
NVHWLHYYMQCXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN(CCO)CC(=O)O)O |
Origin of Product |
United States |
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